SR 13800

概要

説明

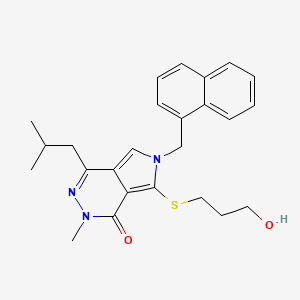

SR 13800は、モノカルボン酸トランスポーター1(MCT1)の強力な阻害剤です。 ラジリンパ腫細胞の増殖を阻害し、乳がん細胞における乳酸の取り込みを阻害する能力で知られています 。 This compoundの化学名は、2,6-ジヒドロ-7-[(3-ヒドロキシプロピル)チオ]-2-メチル-4-(2-メチルプロピル)-6-(1-ナフタレニルメチル)-1H-ピロロ[3,4-d]ピリダジン-1-オンです .

準備方法

SR 13800の合成には、ピロロ[3,4-d]ピリダジン-1-オンコア構造の形成とそれに続く官能基化を含むいくつかの段階が含まれます。正確な合成経路と反応条件は、所有権があり、詳細に公表されていません。 この化合物は、高純度(≥98%)で調製され、+4°Cで保管されていることが知られています .

化学反応の分析

SR 13800は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化誘導体の生成につながります。

還元: 還元反応は、this compoundに存在する官能基を変更する可能性があります。

置換: この化合物は、官能基が他の基に置き換えられる置換反応を受ける可能性があります。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、次のようないくつかの科学研究への応用があります。

化学: モノカルボン酸トランスポーターとその細胞代謝における役割を研究するためのツール化合物として使用されます。

生物学: がん細胞における細胞増殖と乳酸の取り込みへの影響について調査されています。

医学: MCT1を阻害し、がん細胞の増殖を阻害する能力により、がん治療の潜在的な治療薬として検討されています。

科学的研究の応用

Cancer Research

SR 13800 has been extensively studied for its potential applications in cancer therapy, particularly due to its ability to inhibit the proliferation of various cancer cell lines, including Raji lymphoma cells and breast cancer cells. The compound's mechanism of action involves blocking lactate uptake, which is vital for the metabolic adaptation of cancer cells that rely heavily on lactate for energy production.

Case Study: Neuroblastoma

Research has demonstrated that this compound can disrupt normal metabolic processes in neuroblastoma cells, leading to increased intracellular lactate levels. A study utilizing gas chromatography-mass spectrometry (GC-MS) profiling revealed that treatment with this compound resulted in enhanced tricarboxylic acid (TCA) cycle activity, indicating a shift towards oxidative phosphorylation as the primary energy source. This study highlighted the compound's potential to synergize with chemotherapeutic agents like vincristine and doxorubicin, enhancing their efficacy against MYCN-amplified neuroblastoma cells .

Metabolic Studies

This compound is utilized as a tool compound in metabolic studies to investigate the role of monocarboxylate transporters in cellular metabolism. By inhibiting MCT1, researchers can explore how lactate transport affects cellular energy dynamics and metabolic pathways.

Impact on Metabolic Profiles

Studies have shown that this compound treatment leads to significant changes in metabolic profiles, including increased levels of TCA cycle intermediates such as α-ketoglutarate, malate, and citrate. These alterations suggest an enhanced reliance on oxidative metabolism following MCT1 inhibition .

Drug Development

The compound is also being explored for its potential as a lead compound in the development of new drugs targeting MCT1. Its high potency and specificity make it an attractive candidate for further pharmacological exploration.

作用機序

SR 13800は、モノカルボン酸トランスポーター1(MCT1)を阻害することでその効果を発揮します。この阻害は、細胞膜を横切る乳酸の輸送を阻害し、細胞内での乳酸の蓄積につながります。これは、細胞代謝を阻害し、細胞増殖を阻害します。 関連する代謝経路を含むMCT1は、分子標的と経路に含まれます .

類似の化合物との比較

This compoundは、その高い効力と特異性により、他のMCT1阻害剤とは異なります。類似の化合物には、以下が含まれます。

MCT1-IN-2: 抗がん効果を持つ別の強力なMCT1阻害剤.

プテリジンジオンおよびトリオン誘導体: これらの化合物もMCT1を阻害し、その構造活性相関について研究されています.

This compoundは、MCT1に対する高い親和性と、乳酸の取り込みと細胞増殖を阻害する有効性により際立っています .

類似化合物との比較

SR 13800 is unique compared to other MCT1 inhibitors due to its high potency and specificity. Similar compounds include:

MCT1-IN-2: Another potent MCT1 inhibitor with anti-cancer effects.

Pteridine dione and trione derivatives: These compounds also inhibit MCT1 and have been studied for their structure-activity relationships.

This compound stands out due to its high affinity for MCT1 and its effectiveness in blocking lactate uptake and cell proliferation .

生物活性

SR 13800 is a selective inhibitor of the monocarboxylate transporter 1 (MCT1), which plays a critical role in lactate transport across cell membranes. This compound has garnered attention for its potential applications in cancer therapy, particularly in high-risk neuroblastoma. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms, effects on cellular metabolism, and potential therapeutic synergies.

This compound exerts its biological effects primarily through the inhibition of MCT1, which disrupts lactate homeostasis in cancer cells. By blocking lactate transport, this compound alters the metabolic landscape of cells, leading to a cascade of biochemical changes.

- Lactate Homeostasis Disruption : Inhibition of MCT1 results in increased intracellular lactate levels while decreasing lactate secretion into the extracellular environment. This change can lead to metabolic stress within the cell and affect growth and survival pathways.

- Metabolic Profiling : Studies using GC-MS profiling have shown that treatment with this compound leads to enhanced tricarboxylic acid (TCA) cycle activity. Specifically, increases were observed in metabolites such as α-ketoglutarate, malate, and citrate, indicating a shift towards oxidative phosphorylation as a primary energy source .

Effects on Cell Growth

The impact of this compound on various cancer cell lines has been assessed through dose-response assays. The following table summarizes the IC50 values for this compound across different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Neuroblastoma (e.g., Kelly) | 14.6 - 31.3 |

| Breast Cancer (MCF7) | 14.6 - 31.3 |

| Fibroblast (WI-38) | 167.4 |

These results indicate that this compound is significantly more effective in inhibiting growth in neuroblastoma and breast cancer cells compared to fibroblast cells .

Synergistic Effects with Chemotherapeutics

Research has demonstrated that this compound can enhance the efficacy of traditional chemotherapeutic agents such as vincristine and doxorubicin. In combination studies:

- Vincristine : There was a strong synergistic effect observed when this compound was combined with vincristine in Kelly neuroblastoma cells, resulting in complete loss of cell viability at low doses.

- Doxorubicin : While not synergistic with doxorubicin in Kelly cells, the combination still showed significant effects on cell viability .

Case Studies and Research Findings

A notable study investigated the metabolic effects of this compound on MYCN-amplified neuroblastoma cells. Key findings included:

- Increased Oxidative Phosphorylation : Following treatment with this compound, there was a marked increase in oxygen consumption rate (OCR) and intracellular ATP levels, indicating enhanced oxidative phosphorylation .

- Reactive Oxygen Species (ROS) : Treatment with this compound resulted in elevated ROS levels within cells. This increase may contribute to the observed synergistic effects when combined with other chemotherapeutics .

特性

IUPAC Name |

5-(3-hydroxypropylsulfanyl)-3-methyl-1-(2-methylpropyl)-6-(naphthalen-1-ylmethyl)pyrrolo[3,4-d]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2S/c1-17(2)14-22-21-16-28(15-19-10-6-9-18-8-4-5-11-20(18)19)25(31-13-7-12-29)23(21)24(30)27(3)26-22/h4-6,8-11,16-17,29H,7,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAVMXLEMHVXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=O)C2=C(N(C=C12)CC3=CC=CC4=CC=CC=C43)SCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。